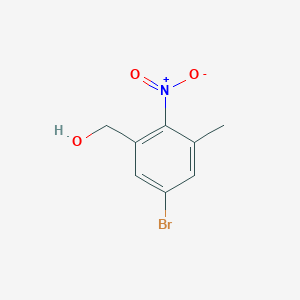![molecular formula C13H13N3O B13704315 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzene derivative, the introduction of amino and methoxy groups can be achieved through nucleophilic substitution reactions. The cyclization step often requires the use of strong acids or bases to facilitate the formation of the quinazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing catalysts to enhance reaction rates. Techniques such as recrystallization and chromatography are used to purify the final product, ensuring it meets the required specifications for further applications.
化学反应分析
Types of Reactions
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazolines.
科学研究应用
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
作用机制
The mechanism by which 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline exerts its effects is primarily through its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Aminoquinazoline: Shares the quinazoline core but lacks the methoxy group, resulting in different reactivity and applications.
8-Methoxyquinazoline: Similar structure but without the amino group, affecting its biological activity.
5,10-Dihydroquinazoline: Lacks both the amino and methoxy groups, making it less reactive.
Uniqueness
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline is unique due to the presence of both amino and methoxy groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
8-methoxy-5,10-dihydrobenzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C13H13N3O/c1-17-11-3-2-8-4-10-7-15-13(14)16-12(10)6-9(8)5-11/h2-3,5,7H,4,6H2,1H3,(H2,14,15,16) |
InChI 键 |
FJPOZUVCFIDQSW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CC3=CN=C(N=C3C2)N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)

![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)








